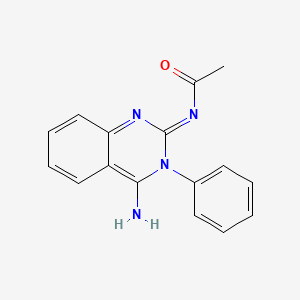

N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide

Description

Properties

Molecular Formula |

C16H14N4O |

|---|---|

Molecular Weight |

278.31 g/mol |

IUPAC Name |

N-(4-amino-3-phenylquinazolin-2-ylidene)acetamide |

InChI |

InChI=1S/C16H14N4O/c1-11(21)18-16-19-14-10-6-5-9-13(14)15(17)20(16)12-7-3-2-4-8-12/h2-10H,17H2,1H3 |

InChI Key |

XBQJTMDRZFPEFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C1N=C2C=CC=CC2=C(N1C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide typically involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing and microwave irradiation, to increase yield and efficiency .

Chemical Reactions Analysis

Hydrolysis and Ring Opening Reactions

The imino group (C=N) in the quinazoline core is susceptible to hydrolysis under acidic or alkaline conditions. For example:

-

Acidic Hydrolysis : Protonation of the imino nitrogen increases electrophilicity, leading to nucleophilic attack by water. This may result in ring opening to form anthranilic acid derivatives.

-

Alkaline Hydrolysis : The acetamide side chain may undergo saponification to yield a carboxylic acid derivative (e.g., N-(4-amino-3-phenylquinazolin-2-yl)acetic acid) under strong basic conditions .

Reaction Pathway Example :

Oxidation

The quinazoline ring system can undergo oxidation at the imino group or benzylic positions:

-

Imino Group Oxidation : Conversion to a carbonyl group (C=O) via reagents like KMnO₄ or H₂O₂, yielding N-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide .

-

Aromatic Ring Oxidation : Electrophilic nitration (HNO₃/H₂SO₄) may occur at position 6 or 8 of the quinazoline ring, as seen in analogous compounds .

Reduction

-

Catalytic Hydrogenation : The imino group (C=N) can be reduced to a secondary amine (C-NH) using Pd/C or Raney Ni, forming N-(4-amino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide .

-

Sodium Borohydride : Selective reduction of the C=N bond without affecting the acetamide group .

Table 1: Oxidation/Reduction Pathways

Nucleophilic Substitution

The electron-deficient quinazoline core facilitates nucleophilic attack at positions 2 and 4:

-

Ammonia/Hydrazine : Substitution of the acetamide group with amines or hydrazines under reflux conditions .

-

Thiols : Thiol nucleophiles may displace the acetamide moiety to form thioether derivatives .

Alkylation and Acylation

-

N-Alkylation : The imino nitrogen (position 4) reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts .

-

Acylation : Acetic anhydride or acetyl chloride targets the secondary amine (post-reduction) to yield N-acetylated derivatives .

Cycloaddition and Heterocycle Formation

The acetamide side chain can participate in cyclocondensation reactions:

-

With Carbonyl Compounds : Reacts with aldehydes/ketones to form oxazole or thiazole hybrids, as observed in structurally related quinazolinones .

-

With Thiourea : Forms thiazolidinone derivatives under acidic conditions .

Example Reaction :

Synthetic Routes and Precursor Reactivity

While the exact synthesis of this compound is not detailed in the literature, analogous pathways suggest:

-

Step 1 : Condensation of 2-aminobenzamide with phenylacetaldehyde to form the quinazoline core .

-

Step 2 : Acetylation of the intermediate amine using acetic anhydride .

Stability and Degradation

Scientific Research Applications

Anti-inflammatory Properties

One of the notable applications of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is its potential as an anti-inflammatory agent. Research has indicated that derivatives of quinazoline compounds exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory process. For instance, a study synthesized several quinazoline derivatives and evaluated their COX-2 inhibitory activity, revealing that certain compounds showed promising results compared to established inhibitors like celecoxib . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.

Inhibition of Phosphoinositide 3-Kinase

This compound and its analogs have been investigated for their efficacy as phosphoinositide 3-kinase (PI3K) inhibitors. PI3Ks are critical in various cellular processes, including growth and survival signaling pathways. A study focused on synthesizing novel aminoquinazoline derivatives demonstrated that certain compounds exhibited significant inhibitory effects on PI3Kγ, which is particularly relevant for therapeutic strategies against cancer and inflammatory diseases . The design of these compounds was based on structural modifications aimed at enhancing selectivity and potency against specific PI3K isoforms.

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinazoline derivatives are known to interfere with multiple cancer-related signaling pathways. Studies have shown that modifications to the quinazoline structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, certain synthesized derivatives demonstrated effective growth inhibition in vitro against human tumor cell lines . This positions this compound as a promising lead compound for developing new anticancer therapies.

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have systematically modified different functional groups on the quinazoline scaffold to assess their impact on biological activity. For instance, alterations at the para position of the phenyl ring were found to significantly influence COX-2 inhibition potency . Such SAR insights are invaluable for guiding future synthetic efforts aimed at enhancing the therapeutic efficacy of this compound.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide involves the inhibition of specific enzymes and pathways. For instance, as a PARP-1 inhibitor, it interferes with the enzyme’s ability to repair DNA, leading to cell death in cancer cells. The compound binds to the active site of PARP-1, preventing the enzyme from catalyzing the repair of single-stranded DNA breaks .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in the substitution at the 4-position (imino vs. oxo/thioxo) and the nature of the acetamide substituent. Key structural comparisons include:

Key Observations :

- Acetamide Modifications : Halogenated or sulfonamide-substituted acetamides (e.g., in ) show enhanced enzyme inhibition and cytotoxicity, suggesting that electron-withdrawing groups improve activity.

Pharmacological Activity Comparison

Anticancer Activity :

- 5-Arylidene-2-thioxothiazolidinone Derivatives: Compounds like 6a–o () exhibit moderate cytotoxicity (IC₅₀: 10–50 μM) against K562 and MCF7 cells, attributed to the thiazolidinone moiety’s ability to induce apoptosis .

- Halogenated Derivatives : Chloro/fluoro-substituted analogs (e.g., 21a–c in ) show superior antitumor activity (IC₅₀: 2–8 μM) due to increased lipophilicity and membrane permeability .

Enzyme Inhibition :

- Carbonic Anhydrase (hCA): Sulfonamide-containing analogs (e.g., 12 in ) exhibit strong hCA I inhibition (Kᵢ: 548.6 nM), outperforming non-sulfonamide derivatives (Kᵢ: ~2000 nM) .

- Antioxidant Activity: Hybrid quinazolinone-sulfonamide compounds (e.g., 5e–18 in ) demonstrate NQO1 inducer activity, linked to their redox-active thioacetamide groups .

Structure-Activity Relationship (SAR) Insights

Thioxo groups (e.g., 6a–o in ) enhance cytotoxicity but reduce metabolic stability .

Acetamide Modifications :

Biological Activity

N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through a detailed examination of its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods involving the reaction of quinazolinone derivatives with acetamide or related moieties. The synthesis typically requires careful control of reaction conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of quinazolinones exhibit significant activity against a range of bacteria and fungi. For instance, compounds similar to this compound demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. A notable case study involved the evaluation of its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compound exhibited significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents . The mechanism appears to involve induction of apoptosis through activation of caspases, which are crucial for programmed cell death .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes. For example, derivatives have shown COX-2 inhibitory activity up to 47% at certain concentrations .

Research Findings

Recent studies have expanded on the pharmacological profile of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF7 | 20 | Apoptosis induction via caspase activation | |

| HCT116 | 25 | Inhibition of cell proliferation | |

| Staphylococcus aureus | - | Antimicrobial activity with inhibition zones |

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively reduced viability in MCF7 cells by inducing apoptosis through caspase pathways.

- Antimicrobial Testing : The compound was tested against various bacterial strains showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Imino-3-phenyl-3,4-dihydroquinazolin-2-yl)acetamide, and what reaction conditions yield high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, the quinazolinone core is first prepared, followed by functionalization with phenyl and acetamide groups. Key steps include refluxing intermediates with thiocarbonyl-bis-thioglycolic acid in ethanol (8–12 hours), followed by recrystallization from acetic acid to achieve >75% purity . Reaction conditions such as inert atmospheres (e.g., nitrogen) and controlled temperatures (70–80°C) minimize side reactions. Yields are optimized by using stoichiometric ratios of aldehydes and sodium acetate in glacial acetic acid .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Confirm C=O (1650–1670 cm⁻¹), NH (3300–3350 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), NH signals (δ 10–12 ppm), and methyl/methylene groups (δ 2.1–4.2 ppm) .

- ¹³C NMR : Quinazolinone carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and acetamide carbonyl (δ 167–169 ppm) .

- HR-MS : Exact mass matches theoretical molecular ion (e.g., m/z 489.55 for C₂₅H₂₃N₅O₄S) .

Q. How are common impurities identified and removed during synthesis?

- Methodological Answer : Impurities (e.g., unreacted intermediates or byproducts) are detected via TLC or HPLC. Recrystallization from acetic acid or ethanol removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates non-polar byproducts. Melting point analysis (e.g., >300°C for pure compounds) and spectral consistency (e.g., absence of extra NMR peaks) validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or unaccounted pharmacokinetic factors. Validate computational models (e.g., ADMET predictions using Discovery Studio 4.0) by:

- Comparing IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG-2) .

- Testing metabolite stability (e.g., cytochrome P450 interactions) .

- Adjusting substituents (e.g., introducing electron-withdrawing groups) to enhance target binding .

Q. What methodological approaches analyze hydrogen bonding interactions in the crystal structure of this compound?

- Methodological Answer : X-ray diffraction data refined via SHELX software identifies hydrogen bonds. Graph set analysis (Etter’s formalism) categorizes motifs (e.g., R₂²(8) rings). Key parameters include donor-acceptor distances (2.6–3.2 Å) and angles (150–180°). For example, NH···O=C interactions stabilize the quinazolinone core .

Q. How to design experiments for structure-activity relationship (SAR) studies targeting anticancer activity?

- Methodological Answer :

- Synthesis : Introduce substituents (e.g., chloro, fluoro, methoxy) at positions 3 and 6 of the quinazolinone core .

- Assays : Test derivatives against cancer cell lines (e.g., HepG-2) using MTT assays. Measure apoptosis via flow cytometry (e.g., Annexin V/PI staining) and cytokine levels (e.g., TNF-α, VEGF) .

- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ trends .

Q. What strategies mitigate cytotoxicity discrepancies across cancer cell lines?

- Methodological Answer :

- Mechanistic Profiling : Evaluate uptake differences (e.g., ATP-binding cassette transporter expression) .

- Structural Modifications : Replace phenyl groups with heteroaromatic rings (e.g., pyridine) to enhance permeability .

- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .

Q. How to perform in silico ADMET profiling, and what parameters are critical for predicting bioavailability?

- Methodological Answer : Use software (e.g., Discovery Studio 4.0) to calculate:

- Lipophilicity : LogP (optimal range: 2–4) .

- Permeability : Polar surface area (<140 Ų) and hydrogen bond donors/acceptors (<5 each) .

- Toxicity : AMES mutagenicity predictions and hepatotoxicity alerts . Validate with experimental CYP450 inhibition assays .

Data Contradiction Analysis

- Example : In , hybrid quinazolinone-thiazolidinone compounds showed no cytotoxicity despite structural similarity to active analogs. Resolution strategies include:

- Testing alternative cell lines (e.g., resistant vs. sensitive phenotypes).

- Modifying the thiazolidinone moiety to enhance DNA intercalation .

- Assessing off-target effects (e.g., kinase inhibition) via proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.